4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
Descripción
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c24-17-7-8-18(25)23(17)13-3-5-14(6-4-13)29(26,27)22-12-15-19(21-10-9-20-15)16-2-1-11-28-16/h1-6,9-11,22H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAIDUNCGNIQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-(2,5-Dioxopyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, experimental findings, and case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring , a thiophene moiety , and a benzenesulfonamide group . These structural components suggest various pharmacological applications, particularly in the context of cancer therapy and cardiovascular effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5S2 |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 2097862-06-9 |
The biological activity of this compound is hypothesized to involve interactions with specific cellular targets, potentially modulating enzyme activity or receptor binding. The presence of the sulfonamide group may enhance its ability to interact with biological molecules, leading to therapeutic effects.
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives containing the benzenesulfonamide moiety have demonstrated cytotoxicity against various cancer cell lines, including cervical HeLa and gastric adenocarcinoma AGS cells. The mechanism often involves:
- Cell Cycle Arrest : Inducing arrest in the subG0 phase.
- Mitochondrial Membrane Depolarization : Leading to apoptosis.
- Caspase Activation : Increased activity of caspase-8 and -9 was noted, indicating involvement in both extrinsic and intrinsic apoptotic pathways .
Cardiovascular Effects
Sulfonamide derivatives have been investigated for their effects on cardiovascular parameters. In isolated rat heart models, certain derivatives showed a decrease in perfusion pressure and coronary resistance. This suggests potential applications in managing conditions like pulmonary hypertension .
Study 1: Anticancer Activity
A recent study evaluated a series of sulfonamide derivatives for their anticancer properties using the MTT assay. The results indicated that compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide had IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines. The most potent derivative showed significant apoptosis induction through caspase activation .
Study 2: Cardiovascular Impact
In another investigation focusing on cardiovascular effects, a sulfonamide derivative was tested for its impact on perfusion pressure in isolated rat hearts. The study demonstrated that the compound significantly lowered perfusion pressure over time compared to controls, indicating potential therapeutic benefits for heart conditions .
Comparación Con Compuestos Similares
Comparison with Structurally Analogous Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
The 2,5-dioxopyrrolidine group in the target compound is a polar, electron-deficient moiety, contrasting with the sulfamoylphenyl group in , which offers hydrogen-bonding capacity and acidity.
Synthetic Accessibility: The compound in requires multi-step Suzuki coupling and chromenone synthesis, whereas the target compound’s pyrazine-thiophene linkage may be synthesized via direct alkylation or nucleophilic substitution, as inferred from .
Biological Relevance :
- The sulfonamide group in all three compounds is a common pharmacophore for targeting enzymes (e.g., carbonic anhydrase, kinases). However, the thiophene-pyrazine hybrid in the target compound may confer selectivity toward specific kinase isoforms, unlike the chlorophenyl-thiazole in , which is associated with antibacterial activity.
Stability and Solubility: The dioxopyrrolidine moiety in the target compound may enhance solubility in polar solvents compared to the chromenone in , which is highly lipophilic. However, ester-containing analogs (e.g., ) might exhibit better hydrolytic stability under physiological conditions.
Research Findings and Limitations
- Target Compound: No direct biological data are available in the provided evidence.
- Compound from : Demonstrated 28% yield in synthesis, with a melting point of 175–178°C, indicating moderate crystallinity. Its higher molecular weight (589.1 g/mol) may limit bioavailability compared to the target compound .
- Compound from : Focused on hydrazine-mediated functionalization , a strategy that could be adapted to modify the target compound’s dioxopyrrolidine group for improved binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
